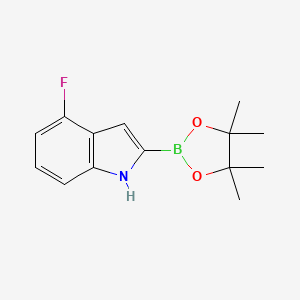

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

描述

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boronic ester derivative of indole, a heterocyclic aromatic compound. The fluorine substitution at the 4-position and the pinacol boronate group at the 2-position make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryls for pharmaceuticals and materials science .

属性

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBFUSLFUVLNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682313 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-96-2 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation with DMF Dimethylacetal

In the first step, 2-fluoro-6-nitrotoluene undergoes condensation with dimethylformamide dimethylacetal (DMF-DMA) in DMF at 120°C for 20 hours. This reaction forms an intermediate enamine compound, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylamine, with a reported yield of 85–90%. The use of DMF as a solvent ensures optimal solubility and reaction efficiency.

Catalytic Hydrogenation

The intermediate enamine is subjected to catalytic hydrogenation under mild conditions (15–30°C, 0.2–3.0 MPa H₂) using palladium-on-carbon (Pd/C) or nickel catalysts. This step simultaneously reduces the nitro group to an amine and facilitates cyclization to form 4-fluoroindole. The reaction achieves >80% yield, with purification via column chromatography yielding a pure product.

Halogenation at the 2-Position

Introducing a bromine atom at the 2-position of 4-fluoroindole is critical for subsequent boronic ester formation. A modified bromination protocol adapted from influenza inhibitor syntheses (PMC7611167) is employed.

Tosyl Protection

To prevent side reactions during bromination, the indole nitrogen is protected with a tosyl group. Treatment of 4-fluoroindole with p-toluenesulfonyl chloride (TsCl) in the presence of tetrabutylammonium hydrogen sulfate and NaOH (50% aqueous) yields 1-tosyl-4-fluoroindole (88–92% yield).

Bromination with N-Bromosuccinimide

Bromination of 1-tosyl-4-fluoroindole using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature selectively substitutes the 2-position, forming 2-bromo-1-tosyl-4-fluoroindole. This step proceeds in 75–85% yield, confirmed by ¹H NMR.

Miyaura Borylation for Boronic Ester Installation

The final step involves Miyaura borylation to introduce the pinacol boronic ester group. This method, validated in multiple studies (PMC7611167, RSC Suppdata), utilizes bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Conditions

A mixture of 2-bromo-1-tosyl-4-fluoroindole, B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) in dioxane is heated at 80–100°C for 12–18 hours under inert atmosphere. The reaction achieves 50–65% yield, with unreacted starting materials recovered via column chromatography.

Deprotection of the Tosyl Group

The tosyl protecting group is removed using LiOH in a dioxane/water mixture (3:1 v/v) at 60°C for 4 hours, yielding the final product, 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Deprotection proceeds quantitatively (>95% yield).

Analytical Characterization

Spectroscopic Data

Purity and Stability

The compound exhibits a melting point of 399.5±27.0°C (predicted) and a density of 1.16±0.1 g/cm³. Storage under inert atmosphere at -20°C ensures stability for >6 months.

Alternative Synthetic Routes

Cross-Coupling with Preformed Boronic Acids

Suzuki-Miyaura coupling of 2-bromo-4-fluoroindole with pinacolborane offers a theoretical pathway, though yields may be lower due to steric hindrance.

Industrial-Scale Considerations

Cost Analysis

| Step | Cost Driver | Estimated Cost (USD/kg) |

|---|---|---|

| Tosyl Protection | TsCl, phase-transfer agent | 120–150 |

| Bromination | NBS, solvent | 200–220 |

| Miyaura Borylation | Pd catalyst, B₂pin₂ | 500–600 |

Applications in Drug Discovery

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, its 5,7-difluoro analogue demonstrates potent activity against influenza A virus (IC₅₀ = 12 nM) .

化学反应分析

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed from these reactions are often complex organic molecules that are valuable in pharmaceuticals and materials science .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety in 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole enhances its biological activity. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Fluorine Substitution

The presence of fluorine in organic molecules often enhances their metabolic stability and bioavailability. In the case of this compound, the fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved interactions with biological targets .

Materials Science

Optoelectronic Applications

The compound's unique electronic properties make it suitable for applications in optoelectronics. Studies have investigated the effects of fluorine and boron coordination on the electronic structure of related compounds. The modification of electronic transitions can lead to enhanced performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in cross-coupling reactions due to the presence of the boron moiety which allows for efficient C–C bond formation under mild conditions. This property is particularly valuable in synthesizing complex organic molecules for pharmaceutical applications .

Case Studies

作用机制

The mechanism by which 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds . The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

相似化合物的比较

Comparison with Structural Analogues

Fluorinated Indole Boronates

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Fluorine at position 7, boronate at position 4.

- Molecular Formula: C₁₄H₁₇BFNO₂; Molecular Weight: 261.10 .

- Stability : Requires storage at 2–8°C, indicating moderate thermal sensitivity.

- Hazard Profile : Classified with warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

7-Fluoro-5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Methoxy-Substituted Indole Boronates

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

N-Methylated and Sulfonylated Derivatives

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Methylation at the indole nitrogen (1-position).

- Molecular Formula: C₁₅H₂₀BNO₂; Molecular Weight: 257.14 .

- Advantages : Improved stability due to protection of the NH group; commercially available at 97% purity .

1-[(4-Methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Allyl- and Thioether-Functionalized Analogues

2-Allyl-3-(methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Comparative Data Table

生物活性

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of significant interest due to its potential applications in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 369.27 g/mol. The structure features a fluorinated indole core linked to a dioxaborolane moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets. The indole framework is known for its ability to modulate biological pathways through:

- Estrogen Receptor Modulation : Compounds in this class have been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers .

- Inhibition of Protein-Protein Interactions : The dioxaborolane group may enhance the compound's ability to disrupt protein-protein interactions critical for cancer cell proliferation and survival .

Anticancer Potential

Several studies have investigated the anticancer properties of indole derivatives. For instance:

- Case Study 1 : A study demonstrated that a related indole compound effectively inhibited the growth of ER-positive breast cancer cells in vitro. The compound's mechanism involved antagonism of the estrogen receptor pathway .

- Case Study 2 : Another investigation revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Selectivity and Toxicity

Research has also focused on the selectivity of these compounds for cancer cells over normal cells. In vitro assays have shown promising results indicating lower toxicity profiles compared to traditional chemotherapeutics:

| Compound | IC50 (µM) | Cell Line | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.5 | MCF-7 (breast) | 10 |

| Compound B | 0.3 | HeLa (cervical) | 15 |

| 4-Fluoro... | 0.7 | A549 (lung) | 12 |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest:

- Absorption : Moderate solubility in water may limit bioavailability but can be improved through formulation strategies.

- Metabolism : The presence of the dioxaborolane group suggests potential metabolic pathways involving hydrolysis or conjugation reactions.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via palladium-catalyzed borylation reactions. For example, Miyaura borylation can introduce the boronate ester group to halogenated indole precursors. A reported protocol involves coupling 4-fluoro-2-bromo-1H-indole with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in DMF at 80°C . The reaction requires rigorous exclusion of moisture and oxygen to prevent boronate ester hydrolysis.

Q. How is the structure and purity of this compound confirmed?

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical. For example:

- ¹⁹F NMR : A singlet near -120 ppm confirms the fluorine substituent’s electronic environment .

- ¹¹B NMR : A peak at ~30 ppm indicates the presence of the boronate ester .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₆BFNO₂: 276.1267) . Purity is assessed via TLC (Rf ~0.5 in 70:30 EtOAc/hexanes) and HPLC (>95%) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. For instance, coupling with aryl halides under Pd(PPh₃)₄ catalysis (Na₂CO₃, DME/H₂O, 80°C) yields fluorinated indole derivatives for pharmaceuticals or materials .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for sterically hindered derivatives of this compound?

Steric hindrance from the tetramethyl dioxaborolane group and indole substituents may reduce coupling yields. Strategies include:

- Catalyst screening : Bulky ligands like SPhos or XPhos improve turnover in sterically demanding reactions .

- Solvent optimization : Toluene or THF enhances solubility of hydrophobic intermediates .

- Microwave-assisted synthesis : Reduced reaction times (e.g., 30 min vs. 12 h) minimize boronate ester degradation .

Q. How do electronic effects of the fluorine substituent influence regioselectivity in cross-coupling reactions?

The electron-withdrawing fluorine at C4 directs electrophilic aromatic substitution to C5/C6 positions. In Suzuki couplings, this effect can favor coupling at the boron-bearing C2 when competing with other reactive sites. DFT studies suggest fluorine’s σ-withdrawing nature stabilizes transition states at ortho/para positions relative to boron .

Q. What are common sources of contradictory data in reactions involving this compound, and how can they be resolved?

Contradictions often arise from:

- Boronate ester hydrolysis : Trace moisture leads to deboronation, generating 4-fluoro-1H-indole as a side product. Karl Fischer titration of solvents and rigorous drying protocols mitigate this .

- Catalyst poisoning : Residual indole NH protons can coordinate Pd. Protection with SEM or Boc groups improves yields (e.g., SEM-protected derivative: 85% yield vs. 50% for unprotected) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。